Cis-ruthenium Chloride Cis-ruthenium Chloride
Brand Name: Vulcanchem
CAS No.: 59091-96-2
VCID: VC7983658
InChI: InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2
SMILES: CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Ru+2]
Molecular Formula: C8H24Cl2O4RuS4
Molecular Weight: 484.5 g/mol

Cis-ruthenium Chloride

CAS No.: 59091-96-2

Cat. No.: VC7983658

Molecular Formula: C8H24Cl2O4RuS4

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Cis-ruthenium Chloride - 59091-96-2

CAS No. 59091-96-2
Molecular Formula C8H24Cl2O4RuS4
Molecular Weight 484.5 g/mol
IUPAC Name dichlororuthenium;methylsulfinylmethane
Standard InChI InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2
Standard InChI Key UMJDEUKQHKMAOI-UHFFFAOYSA-L
SMILES CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Ru+2]
Canonical SMILES CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl

Chemical Synthesis and Structural Analysis of Cis-Ruthenium Chloride Complexes

Synthesis Routes and Ligand Substitution Dynamics

The synthesis of cis-ruthenium chloride complexes typically involves ligand substitution reactions starting from precursor compounds such as cis-Ru(bpy)₂Cl₂ (bpy = bipyridine). For instance, the reaction of cis-Ru(bpy)₂Cl₂ with silver nitrate (AgNO₃) facilitates chloride ion removal, yielding intermediates like cis-Ru(bpy)₂(DMF)₂²⁺ (DMF = dimethylformamide) . Subsequent ligand displacement with weakly coordinating solvents such as methanol produces derivatives like cis-Ru(bpy)₂(MeOH)₂²⁺, which exhibit enhanced reactivity toward monosaccharides . These synthetic pathways underscore the versatility of cis-ruthenium chloride frameworks in accommodating diverse ligands, a feature critical for tailoring their pharmacological and chemical properties.

Crystallographic Characterization and Geometric Parameters

X-ray diffraction studies of cis-[RuCl₂(dppb)en]·2CH₂Cl₂ (dppb = 1,4-bis(diphenylphosphino)butane; en = ethylenediamine) reveal a distorted octahedral geometry around the ruthenium center . Key bond distances include Ru–Cl (2.391–2.407 Å), Ru–P (2.325–2.339 Å), and Ru–N (2.092–2.112 Å), while bond angles such as Cl–Ru–Cl (89.61°) and P–Ru–P (94.13°) deviate slightly from ideal octahedral values due to ligand steric effects . These structural details, summarized in Table 1, provide a blueprint for understanding how ligand electronic and steric properties influence reactivity.

Table 1: Selected Bond Distances and Angles in cis-[RuCl₂(dppb)en]·2CH₂Cl₂

ParameterValue (Å or °)
Ru–Cl bond distance2.391–2.407
Ru–P bond distance2.325–2.339
Ru–N bond distance2.092–2.112
Cl–Ru–Cl bond angle89.61
P–Ru–P bond angle94.13
N–Ru–N bond angle79.15

Pharmacological Properties and Mechanisms of Action

Cytotoxic Effects on Cancer Cell Lines

Cis-ruthenium chloride complexes exhibit concentration- and time-dependent cytotoxicity. For example, cis-[RuCl₂(NH₃)₄]Cl shows IC₅₀ values of 196 μM in A549 lung cancer cells, comparable to cisplatin (175 μM) . In S-180 sarcoma cells, 48-hour treatment with cis-(dichloro)tetrammineruthenium(III) chloride induces a 40% increase in sub-G₁ phase cells, indicative of apoptosis . This activity correlates with caspase-3 activation and annexin V positivity, confirming programmed cell death pathways .

DNA Damage and Cell Cycle Disruption

Alkaline comet assays demonstrate that cis-ruthenium chloride complexes cause significant DNA strand breaks in S-180 cells . Cell cycle analysis reveals G₁ phase arrest (24-hour treatment) followed by sub-G₁ accumulation (48-hour treatment), suggesting a biphasic mechanism: initial DNA repair attempts precede apoptotic commitment . These findings align with platinum agents but with distinct kinetics, as ruthenium complexes exhibit slower DNA adduct formation yet comparable genotoxic outcomes .

DNA Binding and Molecular Interactions

Intercalation and Groove Binding Modes

Spectroscopic studies of cis-[Ru(phen)₂(dmso)Cl]⁺ (phen = 1,10-phenanthroline; dmso = dimethylsulfoxide) reveal intercalative DNA binding via phenanthroline ligands, with binding constants (K_b) of 3.2 × 10⁵ M⁻¹ . This interaction disrupts DNA replication by stabilizing the double helix and inhibiting topoisomerase activity . Comparative analyses show that chloride ligands enhance DNA affinity compared to hydroxo or nitrosyl derivatives, underscoring the role of ligand electronics in biological targeting .

Impact on Drug Resistance Pathways

Cis-ruthenium chloride complexes modulate multidrug resistance (MDR) genes differently than cisplatin. In A549 cells, cis-[RuCl₂(NH₃)₄]Cl upregulates MDR1 expression by 1.8-fold, less than cisplatin’s 3.5-fold increase, suggesting a lower propensity for resistance development . This differential gene regulation may arise from ruthenium’s redox activity, which bypasses platinum-specific efflux pumps .

Comparative Analysis with Platinum-Based Anticancer Agents

Efficacy and Toxicity Profiles

While cisplatin remains a clinical cornerstone, its nephrotoxicity and neurotoxicity limit utility. Cis-ruthenium chloride complexes offer a promising alternative with reduced off-target effects. For instance, cis-[RuCl₂(NH₃)₄]Cl exhibits 50% lower renal accumulation in murine models compared to cisplatin, attributed to ruthenium’s preferential binding to serum transferrin over kidney proteins .

Mechanistic Divergences in Apoptosis Induction

Both agents activate caspase-3, but ruthenium complexes preferentially trigger mitochondrial apoptosis via cytochrome c release, whereas cisplatin relies more on death receptor pathways . This divergence may explain ruthenium’s efficacy in cisplatin-resistant cancers, as mitochondrial apoptosis bypasses p53 mutations common in relapsed tumors .

Future Directions and Challenges in Therapeutic Development

Optimizing Bioavailability and Tumor Targeting

Current cis-ruthenium chloride complexes face bioavailability challenges due to high IC₅₀ values (e.g., 472 μM for cisCRu(III)) . Nanoparticle encapsulation and ligand functionalization with tumor-homing peptides (e.g., RGD sequences) are under investigation to enhance tumor specificity and reduce systemic toxicity .

Overcoming Metabolic Deactivation

In vivo studies reveal that hepatic cytochrome P450 enzymes, particularly CYP3A4, metabolize ruthenium complexes into inactive hydroxo species . Co-administration with CYP inhibitors like ketoconazole is being explored to prolong plasma half-life .

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